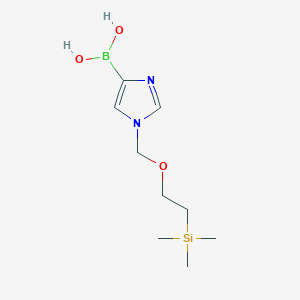
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is an organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its imidazole ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position, along with an ethanone group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves the use of starting materials such as 1H-imidazole-2-carbaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including condensation, cyclization, and purification.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazoles.
Aplicaciones Científicas De Investigación
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with essential biochemical pathways in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone: Similar structure with an imidazole ring substituted at the 4-position.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzimidazole ring with a phenyl group.
Uniqueness
1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl substitutions enhance its stability and biological activity compared to other imidazole derivatives .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-(3-methyl-2-phenylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)11-8-13-12(14(11)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
ZRCSKWCGDGXXSU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(N1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
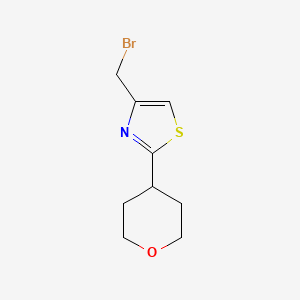
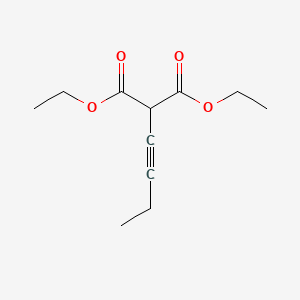
![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)
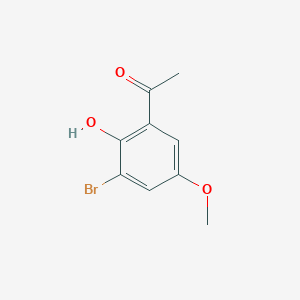
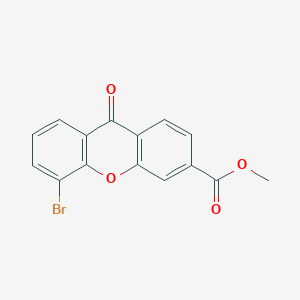

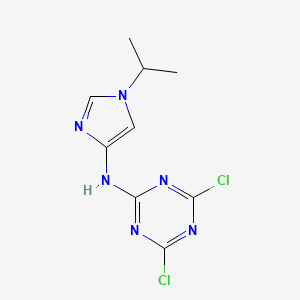
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)
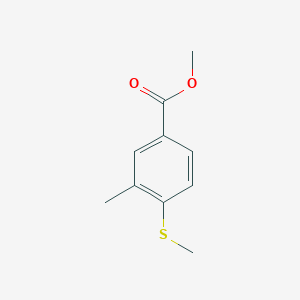
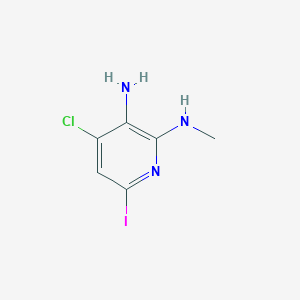

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)
